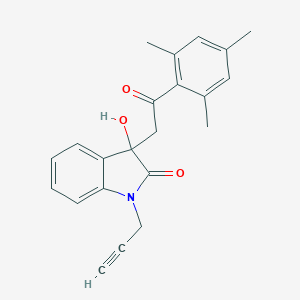![molecular formula C24H21NO4 B214727 1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214727.png)
1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as BHIN and has been synthesized through various methods. BHIN has shown promising results in various in vitro and in vivo studies, indicating its potential use in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of BHIN is not fully understood. However, studies have shown that BHIN inhibits the activity of various enzymes and signaling pathways involved in cancer cell proliferation, neurodegeneration, and inflammation.
Biochemical and Physiological Effects
BHIN has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, neuroprotection, and anti-inflammatory effects. BHIN has also been shown to modulate the activity of various enzymes and signaling pathways involved in these processes.
Advantages and Limitations for Lab Experiments
BHIN has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, the limitations of BHIN include its poor solubility and limited availability.
Future Directions
BHIN has shown promising results in various studies, indicating its potential use in the pharmaceutical industry. Future research directions could include the development of BHIN derivatives with improved pharmacological properties, the study of BHIN in combination with other drugs, and the investigation of BHIN in various disease models. Additionally, the development of novel methods for the synthesis of BHIN could improve its availability and facilitate further research.
Synthesis Methods
BHIN can be synthesized through various methods, including the condensation of 2-oxo-2-phenylacetic acid and 3-amino-1-benzyl-1,2,4-triazole, followed by cyclization and oxidation. Another method involves the reaction of 2-oxo-2-phenylacetic acid with 3-amino-1-benzyl-1,2,4-triazole in the presence of acetic anhydride and catalytic amounts of sulfuric acid, followed by cyclization and oxidation.
Scientific Research Applications
BHIN has been studied for its potential use in various therapeutic applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In vitro studies have shown that BHIN inhibits the proliferation of cancer cells and induces apoptosis. BHIN has also been shown to protect neurons from oxidative stress and reduce inflammation in animal models.
properties
Product Name |
1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one |
|---|---|
Molecular Formula |
C24H21NO4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-benzyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C24H21NO4/c1-29-22-14-8-5-11-18(22)21(26)15-24(28)19-12-6-7-13-20(19)25(23(24)27)16-17-9-3-2-4-10-17/h2-14,28H,15-16H2,1H3 |
InChI Key |
WRNSGPLDDLWOCF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214644.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone](/img/structure/B214646.png)
![3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214650.png)
![1-allyl-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214651.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214652.png)

![1-allyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214655.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214657.png)
![1-Allyl-3-hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214658.png)
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214662.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214663.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214664.png)

![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214666.png)